molecular formula C7H8O4 B3114328 rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-56-3

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3114328
CAS No.: 2008714-56-3
M. Wt: 156.14
InChI Key: QRADTXZVQNFLSA-KODRXGBYSA-N
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Description

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and maleic anhydride.

    Diels-Alder Reaction: These starting materials undergo a Diels-Alder reaction to form the bicyclic structure.

    Oxidation: The resulting product is then subjected to oxidation to introduce the oxo group at the 6-position.

    Hydrolysis: Finally, hydrolysis of the anhydride group yields the carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include esters and amides.

Scientific Research Applications

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

  • rac-(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-(1S,2R,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., hydroxy, tert-butoxycarbonyl) distinguishes these compounds from rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
  • Chemical Properties: These structural differences result in variations in reactivity and potential applications.
  • Uniqueness: this compound is unique due to its specific oxo and carboxylic acid functional groups, which confer distinct chemical and biological properties.

Biological Activity

rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and pharmacology. This compound belongs to the racetam family, which is known for its cognitive-enhancing properties. Its unique oxabicycloheptane structure contributes to its interaction with various biological targets.

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 2008714-56-3

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity and influencing biochemical pathways related to inflammation and microbial growth.
  • Receptor Modulation : It has been shown to affect various receptors linked to pain and inflammatory responses, suggesting potential therapeutic applications in managing these conditions.
  • Pharmacological Effects : Preliminary studies indicate that this compound may exhibit both agonistic and antagonistic effects on thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways, which are crucial in cardiovascular function and inflammation .

Pharmacological Studies

A series of in vitro studies have evaluated the pharmacological effects of this compound:

StudyMethodFindings
Platelet Aggregation AssayDemonstrated inhibition of TXA2-mediated platelet aggregation at micromolar concentrations.
Smooth Muscle ContractionShowed varying effects on smooth muscle contraction depending on stereochemistry; some isomers acted as potent agonists while others acted as antagonists.
Cognitive Enhancement TestsExhibited nootropic effects in animal models, enhancing memory retention and learning capabilities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Inflammatory Disorders : In a study involving animal models of arthritis, administration of this compound resulted in significant reduction in inflammatory markers and joint swelling.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary tests showed that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Properties

IUPAC Name

(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-4,6H,1-2H2,(H,9,10)/t3-,4-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADTXZVQNFLSA-KODRXGBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]([C@@H]1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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